Diricinoleoyl-palmitoyl-glycerol
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Overview
Description
Diricinoleoyl-palmitoyl-glycerol is a complex lipid molecule, specifically a triglyceride, where the acyl groups at positions 1 and 2 are oleoyl groups, and the acyl group at position 3 is a palmitoyl group. This compound is of interest in various scientific fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diricinoleoyl-palmitoyl-glycerol can be synthesized through a series of esterification reactions. The process typically involves the reaction of glycerol with oleic acid and palmitic acid under acidic conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to ensure high yield and purity. The raw materials, glycerol, oleic acid, and palmitic acid, are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The resulting product is then purified through various techniques, such as distillation and crystallization, to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Diricinoleoyl-palmitoyl-glycerol can undergo several types of chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under mild conditions to avoid over-oxidation.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Hydrolysis of this compound can be achieved using strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: The major products of oxidation reactions are various oxidized derivatives of this compound, such as this compound epoxide.
Reduction: Reduction reactions yield reduced forms of the compound, such as this compound alcohol.
Hydrolysis: Hydrolysis results in the formation of glycerol and free fatty acids (oleic acid and palmitic acid).
Scientific Research Applications
Diricinoleoyl-palmitoyl-glycerol has several scientific research applications across various fields:
Chemistry: It is used as a model compound in the study of lipid chemistry and the behavior of triglycerides.
Biology: The compound is utilized in biological research to understand lipid metabolism and the role of triglycerides in cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, such as in the treatment of metabolic disorders and cardiovascular diseases.
Industry: In the food industry, it is used as an emulsifier and stabilizer in various food products.
Mechanism of Action
Diricinoleoyl-palmitoyl-glycerol is similar to other triglycerides, such as 1,2-dioleoyl-3-palmitoylglycerol and triolein. its unique combination of oleoyl and palmitoyl groups gives it distinct properties and potential applications. Unlike triolein, which contains three oleoyl groups, this compound has a mix of oleoyl and palmitoyl groups, making it more versatile in its applications.
Comparison with Similar Compounds
1,2-dioleoyl-3-palmitoylglycerol
Triolein
1,3-dioleoyl-2-palmitoylglycerol
1,2-dipalmitoyl-3-oleoylglycerol
Properties
IUPAC Name |
(7R,9Z,28Z,31R)-19-(1,2-dihydroxy-3-oxooctadecyl)-7,19,31-trihydroxyheptatriaconta-9,28-diene-18,20-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O8/c1-4-7-10-13-14-15-16-17-18-19-26-31-38-45-50(58)53(61)54(62)55(63,51(59)46-39-32-27-22-20-24-29-36-43-48(56)41-34-11-8-5-2)52(60)47-40-33-28-23-21-25-30-37-44-49(57)42-35-12-9-6-3/h29-30,36-37,48-49,53-54,56-57,61-63H,4-28,31-35,38-47H2,1-3H3/b36-29-,37-30-/t48-,49-,53?,54?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVIKUSZYVDOTM-FGMUFLJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCC(CCCCCC)O)(C(=O)CCCCCCCC=CCC(CCCCCC)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C(O)C(O)C(O)(C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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